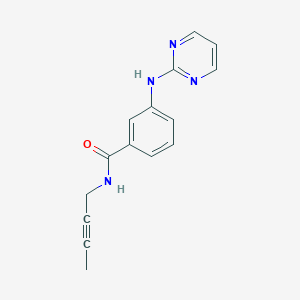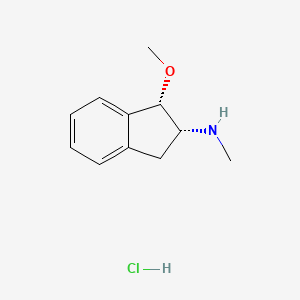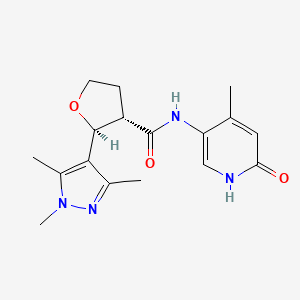![molecular formula C9H9FN4O4S2 B7450912 4-[(1-methyl-1H-1,2,3-triazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B7450912.png)
4-[(1-methyl-1H-1,2,3-triazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-methyl-1H-1,2,3-triazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride, also known as MTSSF, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has a unique structure that allows it to interact with various biological targets, making it an attractive tool for researchers in the fields of biochemistry and pharmacology.
Mécanisme D'action
4-[(1-methyl-1H-1,2,3-triazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride works by binding to the active site of proteases, which prevents the enzyme from breaking down proteins. This binding occurs through the formation of covalent bonds between this compound and specific amino acid residues in the enzyme. The exact mechanism of this interaction varies depending on the specific protease and the structure of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific target enzyme and the biological system being studied. In general, the inhibition of proteases by this compound can lead to a variety of effects, including the prevention of cell growth and division, the reduction of inflammation, and the inhibition of viral replication. These effects can be both beneficial and detrimental, depending on the specific application.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(1-methyl-1H-1,2,3-triazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride in lab experiments is its specificity for certain proteases, which allows researchers to selectively target specific enzymes. Additionally, this compound is relatively easy to synthesize and can be modified to create derivatives with different properties. However, one limitation of using this compound is that it can have off-target effects on other enzymes or biological processes, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for research involving 4-[(1-methyl-1H-1,2,3-triazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride. One area of interest is the development of this compound-based therapeutics for the treatment of diseases such as cancer and HIV. Additionally, researchers are exploring the use of this compound in the study of other biological processes, such as protein folding and degradation. Finally, there is ongoing research into the synthesis and modification of this compound derivatives with improved properties for specific applications.
Méthodes De Synthèse
4-[(1-methyl-1H-1,2,3-triazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride can be synthesized using a multistep process that involves the reaction of various chemical reagents. One common method involves the reaction of 4-aminobenzenesulfonyl chloride with sodium azide, followed by the addition of methyl 1H-1,2,3-triazole-4-carboxylate and triethylamine. The resulting product is then treated with hydrogen fluoride to yield this compound.
Applications De Recherche Scientifique
4-[(1-methyl-1H-1,2,3-triazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride has been used in a variety of scientific research applications, including the study of enzyme activity, protein structure, and drug discovery. One of the most common uses of this compound is as a protease inhibitor, which means that it can prevent the activity of enzymes that break down proteins. This property has been particularly useful in the study of diseases such as cancer and HIV, where protease inhibitors have been used as therapeutic agents.
Propriétés
IUPAC Name |
4-[(1-methyltriazol-4-yl)sulfamoyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O4S2/c1-14-6-9(11-13-14)12-20(17,18)8-4-2-7(3-5-8)19(10,15)16/h2-6,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFNLGOTQPOTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one](/img/structure/B7450829.png)






![N-{[(2,3-dihydro-1H-inden-1-yl)(methyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B7450853.png)
![N-(3-chloro-4-methylphenyl)-2-[(3-cyclopropyl-1,2-oxazol-5-yl)methylsulfanyl]acetamide](/img/structure/B7450863.png)
![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B7450869.png)


![3-(Cyclopropylmethyl)-1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]imidazolidin-4-one](/img/structure/B7450901.png)
![6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7450917.png)
